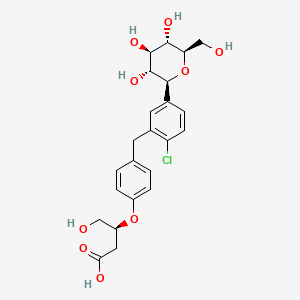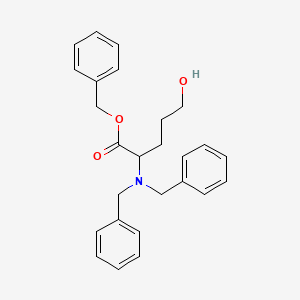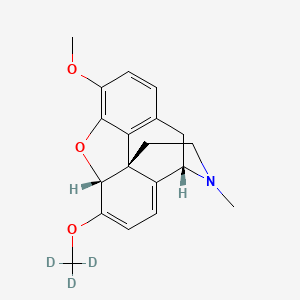
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol involves various organic synthesis techniques. The specific synthetic routes and reaction conditions are typically proprietary to the manufacturers. it is known that the compound is developed using advanced organic synthesis and analytical techniques . Industrial production methods are not explicitly detailed in the available literature, but they likely involve large-scale organic synthesis processes.
Análisis De Reacciones Químicas
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to thyroid hormone analogs and their biological effects.
Industry: Applied in the production of pharmaceuticals, especially those related to thyroid hormone treatments.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is closely related to its role as an impurity in Levothyroxine formulations. It is used to monitor and control impurity levels, ensuring the stability and efficacy of the final pharmaceutical product . The molecular targets and pathways involved are primarily those associated with thyroid hormone activity and metabolism.
Comparación Con Compuestos Similares
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is unique due to its specific structure and its role in Levothyroxine formulations. Similar compounds include other iodinated phenols and thyroid hormone analogs. These compounds share similar chemical properties but differ in their specific applications and biological activities.
Similar Compounds
Propiedades
Número CAS |
176258-87-0 |
|---|---|
Fórmula molecular |
C14H11I3O2 |
Peso molecular |
591.95 g/mol |
Nombre IUPAC |
4-(4-ethyl-2,6-diiodophenoxy)-2-iodophenol |
InChI |
InChI=1S/C14H11I3O2/c1-2-8-5-11(16)14(12(17)6-8)19-9-3-4-13(18)10(15)7-9/h3-7,18H,2H2,1H3 |
Clave InChI |
DTFKONLZGQPVIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)
